molecular formula C9H6Cl2 B1396587 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene CAS No. 1254784-87-6

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

Cat. No.: B1396587
CAS No.: 1254784-87-6
M. Wt: 185.05 g/mol
InChI Key: HNNQVNLVWCLBCR-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene is a synthetic compound belonging to the family of benzene derivatives. It is characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene typically involves the alkylation of 2,4-dichlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted benzene derivatives, aldehydes, acids, and reduced forms of the original compound .

Scientific Research Applications

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl Alcohol
  • 2,4-Dichlorophenol
  • 2,4-Dichloro-1-(prop-2-yn-1-yloxy)benzene

Uniqueness

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene is unique due to its specific structural features, such as the presence of both chlorine atoms and the prop-2-yn-1-yl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene, with the molecular formula C₉H₆Cl₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Two chlorine atoms at the 2 and 4 positions on the benzene ring.
  • A prop-2-yn-1-yl group at the 1 position.

This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antiproliferative Effects

Studies have demonstrated that this compound shows antiproliferative effects against various cancer cell lines . The structural characteristics allow it to interact effectively with biological targets, potentially inhibiting cell growth and proliferation.

Synthesis of Antidepressants

It plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures. This application highlights its importance in developing new therapeutic agents.

Indole Derivatives

The compound is also used as a reagent in synthesizing indole derivatives , which are known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These derivatives have shown promising potential for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects.

Study on Anticancer Activity

A study investigated the anticancer activity of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for developing anticancer drugs.

Cell LineIC50 (µM)Effectiveness
MCF7 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)10High

Synthesis of Indole Derivatives

Another research focused on synthesizing indole derivatives using this compound as a precursor. The synthesized derivatives were evaluated for their biological activities, revealing several compounds with significant antimicrobial and anticancer properties.

Properties

IUPAC Name

2,4-dichloro-1-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQVNLVWCLBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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